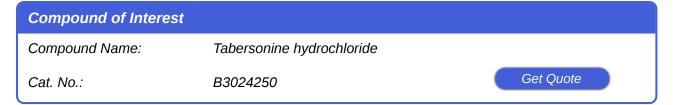


Application Notes & Protocols: Semi-Synthesis of Tabersonine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the semi-synthesis of various derivatives from tabersonine, a prominent monoterpenoid indole alkaloid. Tabersonine serves as a crucial biosynthetic precursor to valuable anticancer agents like vinblastine and vincristine and is an abundant starting material for generating novel bioactive compounds.[1] The methodologies outlined below encompass both biocatalytic and chemical approaches, offering a versatile toolkit for modifying the tabersonine scaffold.

Application Notes

Tabersonine, primarily extracted from the seeds of Voacanga africana, is a versatile starting material for generating a diverse library of Aspidosperma alkaloids.[1][2] Its chemical structure allows for targeted modifications at several positions, including the indole ring, the ethyl side chain, and the core cage-like structure. These modifications are instrumental in structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.[1]

Key semi-synthetic strategies include:

Enzymatic Synthesis: Leveraging the biosynthetic machinery of plants like Catharanthus
roseus or engineered microorganisms provides a highly specific and efficient route to
derivatives such as vindoline, a direct precursor to vinblastine.[2][3][4] This approach is



particularly useful for complex multi-step conversions that are challenging to achieve through traditional chemical synthesis.

- Chemical Derivatization: Standard organic chemistry reactions can be applied to the
 tabersonine backbone to introduce a variety of functional groups. Halogenation, oxidation,
 and reduction are common first steps to creating reactive handles for further modification.[1]
 These methods are valuable for creating analogues not found in nature.
- Chemoenzymatic Synthesis: This hybrid approach combines the specificity of enzymes with
 the versatility of chemical reactions. For instance, an enzyme can be used to introduce a
 hydroxyl group at a specific position, which is then further modified using chemical methods.
 [1]

The derivatives of tabersonine have shown a wide range of pharmacological activities, most notably anticancer properties.[5] By systematically modifying the tabersonine structure, researchers can probe the pharmacophore and develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Experimental Workflows and Biosynthetic Pathways

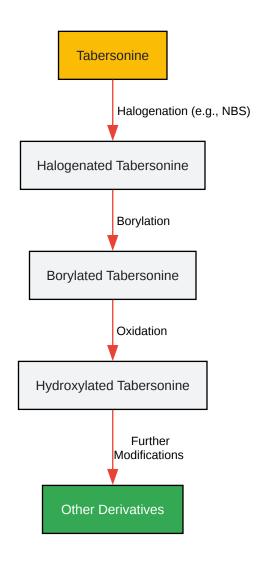
The following diagrams illustrate the key pathways and workflows for the semi-synthesis of tabersonine derivatives.



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Caption: Enzymatic conversion of tabersonine to vindoline.





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Caption: A general workflow for chemical derivatization of tabersonine.

Quantitative Data Summary

The following tables summarize key quantitative data from semi-synthetic protocols for tabersonine derivatives.



Reaction Step	Reagents/E nzyme	Starting Material	Product	Yield (%)	Reference
Biotransform ation	T16H (in yeast)	Tabersonine	16- Hydroxytaber sonine	~70	[1]
Methylation	Dimethyl sulfate, NaOH	16- Hydroxytaber sonine	16- Methoxytaber sonine	~84	[1]
Hydrogenatio n	PtO2, H2	(-)- Tabersonine	(-)- Decahydrota bersonine	60	[6]
Photoredox Catalysis	Details in protocol	(+)- Catharanthin e	(-)- Pseudotabers onine	86	[7]

Engineered Organism	Bioconversion Product	Titer (mg/L)	Feed Rate	Reference
Saccharomyces cerevisiae	Vindoline	266	Fed-batch bioreactor	[4]
Saccharomyces cerevisiae	Vindoline	1.1 (per 12h)	17 mg/L/12h tabersonine conversion	[3]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 16-Hydroxytabersonine

This protocol is based on the enzymatic hydroxylation of tabersonine using a cytochrome P450 monooxygenase (T16H) expressed in yeast.[1]

Materials:



- Yeast strain expressing Tabersonine 16-hydroxylase (T16H).
- Yeast growth medium (e.g., YPD).
- Tabersonine.
- Appropriate buffers and solvents for extraction (e.g., ethyl acetate).
- Analytical equipment (HPLC, LC-MS).

- Culture the T16H-expressing yeast strain in a suitable growth medium until the desired cell density is reached.
- Induce the expression of the T16H enzyme if required by the expression system.
- Add tabersonine to the yeast culture. The final concentration should be optimized but can start in the range of 250 μ M.[8]
- Incubate the culture with shaking for 24-48 hours. Monitor the conversion of tabersonine to 16-hydroxytabersonine periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC or LC-MS.
- After the reaction is complete, harvest the culture and extract the product from the supernatant and/or cell pellet using an appropriate organic solvent.
- Purify the 16-hydroxytabersonine using chromatographic techniques such as flash chromatography or preparative HPLC.

Protocol 2: Chemical Methylation of 16-Hydroxytabersonine

This protocol describes the chemical methylation of the hydroxyl group introduced in Protocol 1.[1]

Materials:



- 16-Hydroxytabersonine.
- Tetrahydrofuran (THF) and water.
- 10% aqueous Sodium Hydroxide (NaOH).
- Dimethyl sulfate.
- Solvents for workup and purification (e.g., dichloromethane, ethyl acetate).

- Dissolve 16-hydroxytabersonine (1.0 g, 2.8 mmol) in a 1:1 (v/v) mixture of THF and water (10 mL).[1]
- Add 10% aqueous NaOH (5.6 mL) to the solution.[1]
- Add dimethyl sulfate (0.3 mL, 3.1 mmol) at room temperature.[1]
- Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Once the reaction is complete, perform a standard aqueous workup. Quench the reaction carefully with an appropriate reagent if necessary.
- Extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 16-methoxytabersonine by column chromatography.

Protocol 3: Catalytic Hydrogenation of Tabersonine

This protocol details the perhydrogenation of the tabersonine scaffold.[6]

Materials:

• (-)-Tabersonine.



- 1 N Methanolic Perchloric Acid (HClO₄).
- Platinum(IV) oxide (PtO₂).
- Hydrogen gas (H₂).
- Methanol.

- Dissolve (-)-tabersonine in 1 N methanolic HClO₄.
- Add PtO2 as the catalyst.
- Hydrogenate the mixture at room temperature and atmospheric pressure for 40 hours.
- Monitor the reaction for the disappearance of the UV absorption above 210 nm, which
 indicates the saturation of the aromatic and other double bonds.[6]
- After the reaction is complete, filter off the catalyst.
- Evaporate the solvent under reduced pressure.
- The resulting decahydrotabersonine can be isolated as its dihydrochloride salt.[6]

Protocol 4: Selective Bromination of the Indole Ring

This protocol is for the regioselective bromination of tabersonine at the C15 position of the indole ring.[1]

Materials:

- Tabersonine.
- N-Bromosuccinimide (NBS).
- Trifluoroacetic acid (TFA).
- Anhydrous solvent (e.g., dichloromethane).



- Dissolve tabersonine in an anhydrous solvent like dichloromethane under an inert atmosphere.
- Cool the solution to a suitable temperature (e.g., 0 °C).
- · Add trifluoroacetic acid to the solution.
- Add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent dropwise.
- Stir the reaction at a low temperature and monitor its progress by TLC or LC-MS.
- Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate).
- Perform an aqueous workup, and extract the product with an organic solvent.
- Dry, concentrate, and purify the brominated tabersonine derivative by column chromatography.

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